molecular formula C21H26N2O5S B6571409 2-(3-methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946213-85-0

2-(3-methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B6571409
CAS No.: 946213-85-0
M. Wt: 418.5 g/mol
InChI Key: QTOHJWWGLKYFOR-UHFFFAOYSA-N
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Description

This compound (CAS: 946213-85-0) is a tetrahydroquinoline derivative featuring a propane-1-sulfonyl group at the 1-position and a 2-(3-methoxyphenoxy)acetamide moiety at the 6-position. Its molecular formula is C₂₁H₂₆N₂O₅S, with a molecular weight of 418.5065 g/mol . The propane-1-sulfonyl group enhances metabolic stability by resisting enzymatic hydrolysis, while the 3-methoxyphenoxy fragment may contribute to receptor-binding affinity through aromatic interactions.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-3-12-29(25,26)23-11-5-6-16-13-17(9-10-20(16)23)22-21(24)15-28-19-8-4-7-18(14-19)27-2/h4,7-10,13-14H,3,5-6,11-12,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOHJWWGLKYFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: The substitution position on the tetrahydroquinoline scaffold (6- vs. 7-position) significantly impacts receptor binding. For example, the thiophene analogue (7-position) in may adopt a distinct binding pose compared to the target compound’s 6-substitution.

Functional Group Effects :

  • Sulfonyl vs. Trifluoroacetyl : The propane-1-sulfonyl group in the target compound offers greater hydrolytic stability than the trifluoroacetyl group in , which is prone to nucleophilic attack.
  • Methoxy vs. Benzyl : Methoxy groups (as in the target compound) improve aqueous solubility, whereas bulky benzyl groups (e.g., ) enhance hydrophobic interactions but may reduce bioavailability.

Synthetic Feasibility : Compounds with simpler substituents (e.g., ethyl esters in ) achieve higher yields (65–90%) compared to multi-step syntheses of benzamide derivatives (e.g., 28c in ).

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